molecular formula C6H5FN2O B1392947 1-(5-Fluoropyrimidin-2-yl)ethanone CAS No. 905587-44-2

1-(5-Fluoropyrimidin-2-yl)ethanone

Cat. No.: B1392947
CAS No.: 905587-44-2
M. Wt: 140.11 g/mol
InChI Key: NNJJXGKCENQOJW-UHFFFAOYSA-N
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Description

1-(5-Fluoropyrimidin-2-yl)ethanone is a chemical compound with the molecular formula C6H5FN2O. It is a fluorinated pyrimidine derivative, which makes it an interesting subject for various scientific research and industrial applications. The presence of the fluorine atom in the pyrimidine ring enhances its chemical properties, making it useful in different fields such as medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5-Fluoropyrimidin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 5-fluoropyrimidine-2-carbonitrile with a Grignard reagent such as methylmagnesium bromide in an anhydrous solvent like tetrahydrofuran (THF). The reaction is typically carried out under nitrogen atmosphere at low temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes using immobilized enzymes. For example, the use of immobilized amine transaminase from Vibrio fluvialis in a packed-bed reactor has been reported for the synthesis of related compounds .

Chemical Reactions Analysis

Types of Reactions: 1-(5-Fluoropyrimidin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include fluorinated alcohols, amines, and substituted pyrimidines, which have significant applications in medicinal chemistry .

Scientific Research Applications

1-(5-Fluoropyrimidin-2-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5-Fluoropyrimidin-2-yl)ethanone involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

  • 1-(5-Fluoropyridin-2-yl)ethanone
  • 1-(5-Fluoro-2-pyrimidyl)ethanone
  • 1-(5-Fluoropyrimidin-2-yl)ethanamine

Comparison: Compared to these similar compounds, 1-(5-Fluoropyrimidin-2-yl)ethanone exhibits unique properties due to the presence of the fluorine atom in the pyrimidine ring. This fluorination enhances its stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound in drug discovery and development.

Properties

IUPAC Name

1-(5-fluoropyrimidin-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O/c1-4(10)6-8-2-5(7)3-9-6/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJJXGKCENQOJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=C(C=N1)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90679188
Record name 1-(5-Fluoropyrimidin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905587-44-2
Record name 1-(5-Fluoro-2-pyrimidinyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=905587-44-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(5-Fluoropyrimidin-2-yl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90679188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A round-bottom-flask containing 5-fluoropyrimidine-2-carbonitrile (Method 6, 1.50 g, 12.19 mmol) was charged with anhydrous THF (30 ml) under N2. The solution was cooled to 0° C., and a solution of MeMgBr (4.90 ml of a 3.0 M solution in ether, 14.62 mmol) was added dropwise. After 2 hours at 0° C., the reaction mixture was quenched with ice water and extracted with EtOAc. The organic extract was washed with brine, dried over Na2SO4, and evaporated to dryness to give the title compound as an oil (0.778 g, yield 46%). GC-MS, 140 (M); 1H NMR (CDCl3) δ 8.65 (s, 2H), 2.65 (s, 2H).
Name
5-fluoropyrimidine-2-carbonitrile
Quantity
1.5 g
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30 mL
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Yield
46%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A round-bottom-flask containing 5-fluoropyrimidine-2-carbonitrile (Method 59, 1.50 g, 12.19 mmol) was charged with anhydrous THF (30 ml) under N2. The solution was cooled to 0° C., and a solution of MeMgBr (4.90 ml of a 3.0 M solution in ether, 14.62 mmol) was added dropwise. After 2 hours at 0° C., the reaction mixture was quenched with ice water and extracted with EtOAc. The organic extract was washed with brine, dried over Na2SO4, and evaporated to dryness to give the title compound as an oil (0.778 g, yield 46%). GC-MS, 140 (M); 1H NMR (CDCl3) δ 8.65 (s, 2H), 2.65 (s, 2H).
Quantity
1.5 g
Type
reactant
Reaction Step One
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30 mL
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solution
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46%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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